Phenprocoumon Glucuronide is a significant metabolite of phenprocoumon, a long-acting oral anticoagulant that belongs to the class of coumarin derivatives. This compound is primarily utilized in the prevention and treatment of thromboembolic disorders by acting as a vitamin K antagonist, inhibiting the synthesis of various coagulation factors. The glucuronidation process, which converts phenprocoumon into its glucuronide form, plays a crucial role in the metabolism and elimination of the drug from the body.
Phenprocoumon Glucuronide is derived from phenprocoumon through enzymatic reactions involving glucuronic acid. It falls under the classification of organic compounds known as O-glucuronides, where the aglycone (phenprocoumon) is linked to a carbohydrate unit through an oxygen atom. This compound is identified by its CAS number 60002-13-3 and has a molecular formula of C₂₄H₂₄O₉ .
The synthesis of Phenprocoumon Glucuronide primarily occurs through enzymatic reactions facilitated by UDP-glucuronosyltransferase enzymes in the liver. This process involves:
Phenprocoumon Glucuronide has a complex structure characterized by its glucuronic acid moiety attached to the phenprocoumon backbone. The molecular structure can be represented as follows:
Phenprocoumon Glucuronide undergoes various chemical reactions, primarily hydrolysis and conjugation:
Phenprocoumon Glucuronide itself does not exhibit direct anticoagulant activity; rather, it serves as a metabolite that aids in the regulation of phenprocoumon levels in the bloodstream. The mechanism of action involves:
Phenprocoumon Glucuronide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₄O₉ |
Molecular Weight | 470.47 g/mol |
Solubility | Insoluble in water |
Melting Point | 177 - 181 °C |
pKa | 4.2 |
Phenprocoumon Glucuronide has several scientific uses:
Phenprocoumon glucuronide is formed via a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDP-GlcA) to phenprocoumon’s hydroxyl group, resulting in a β-D-glucuronide conjugate. The reaction proceeds through a nucleophilic attack by the oxygen atom of phenprocoumon’s 4-hydroxyl group on the anomeric carbon of UDP-GlcA, forming an O-glucuronide bond. This mechanism significantly enhances the compound’s water solubility, facilitating renal and biliary excretion [1] [6].
The glucuronidation kinetics of phenprocoumon follow substrate inhibition patterns, where high substrate concentrations suppress enzymatic activity. This is attributed to the formation of non-productive enzyme-substrate complexes that impede catalytic turnover. Key kinetic parameters include:
Table 1: Kinetic Parameters of Phenprocoumon Glucuronidation
Enzyme Source | Km (μM) | Vmax (pmol·min⁻¹·mg⁻¹) | Ksi (μM) | Intrinsic Clearance (μl·min⁻¹·mg⁻¹) |
---|---|---|---|---|
Human Liver Microsomes | 5.65 | 8.03 | 1,343.0 | 1.42 |
Human Intestinal Microsomes | 2.52 | 0.90 | 292.9 | 0.36 |
Phenprocoumon glucuronidation is mediated by multiple UGT isoforms, with tissue-specific variations in catalytic efficiency:
The UGT superfamily comprises 22 human enzymes classified into UGT1A, UGT2A, and UGT2B subfamilies. These enzymes exhibit overlapping substrate specificities and tissue-dependent expression:
Genetic polymorphisms in UGT1A9 (e.g., UGT1A9∗3) reduce glucuronidation efficiency by 40–60%, leading to variable systemic exposure to phenprocoumon [2] [8].
Phenprocoumon undergoes competing phase I (hydroxylation) and phase II (glucuronidation) metabolic pathways:
Hydroxylation Pathway
Glucuronidation Pathway
Table 2: Comparative Metabolic Pathways of Phenprocoumon
Parameter | Hydroxylation (CYP2C9) | Glucuronidation (UGT1A9) |
---|---|---|
Primary Metabolites | 4ʹ-OH, 5-OH, 6-OH derivatives | Phenprocoumon-O-glucuronide |
Affinity (Km, μM) | 12–18 | 5.65 |
Reaction Rate (Vmax) | 220 pmol·min⁻¹·mg⁻¹ | 8.03 pmol·min⁻¹·mg⁻¹ |
Intrinsic Clearance | 12.2 μl·min⁻¹·mg⁻¹ | 1.42 μl·min⁻¹·mg⁻¹ |
Tissue Dominance | Liver (CYP2C9/CYP3A4) | Liver (UGT1A9), Intestine (UGT1A8/1A10) |
The pathways exhibit functional interplay: Hydroxylation reduces substrate availability for glucuronidation, while glucuronidation directly eliminates parent compound without bioactivation. Phenprocoumon glucuronide undergoes enterohepatic recirculation, where biliary excretion is followed by gut microbial β-glucuronidase hydrolysis and systemic reabsorption [1] [5].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: